molecular formula C18H14Cl2N2O2 B2446996 2,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898426-30-7

2,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Katalognummer: B2446996
CAS-Nummer: 898426-30-7
Molekulargewicht: 361.22
InChI-Schlüssel: ZYCKGKHSMGAQBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic small molecule featuring a complex polycyclic framework. This compound is composed of a tetrahydro-pyrroloquinolinone core, a privileged structure in medicinal chemistry, which is functionalized with a 2,4-dichlorobenzamide group at the 8-position. Its molecular structure integrates multiple nitrogen-containing heterocycles, a characteristic shared with many FDA-approved therapeutic agents . The quinoline scaffold, which forms the basis of this molecule, is widely recognized as an efficient platform in anticancer drug development . Quinoline derivatives have demonstrated potent biological activity through several mechanisms, including induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest across various cancer cell lines . The specific structural motifs present in this compound—such as the fused pyrroloquinoline system and the dichlorobenzamide moiety—suggest potential for diverse target interactions and make it a valuable candidate for probe discovery and lead optimization in oncology research . As a heterocyclic compound, it is designed to engage in key intermolecular interactions with biological targets, such as hydrogen bonding and van der Waals forces, which are critical for modulating enzyme and receptor activity . This product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for veterinary or human consumption. Researchers are encouraged to investigate its specific mechanism of action, pharmacokinetic properties, and efficacy in relevant biological models.

Eigenschaften

IUPAC Name

2,4-dichloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c19-12-3-4-14(15(20)9-12)18(24)21-13-6-10-2-1-5-22-16(23)8-11(7-13)17(10)22/h3-4,6-7,9H,1-2,5,8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCKGKHSMGAQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Mode of Action

It’s known that the biological outcomes of similar compounds are greatly affected by substituents on particular positions of the heterocyclic ring. This suggests that the compound may interact with its targets in a manner dependent on its specific structural features.

Biochemical Pathways

Similar compounds have been shown to induce biological effects through various targets, suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects.

Biologische Aktivität

2,4-Dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorobenzamide moiety linked to a pyrroloquinoline structure. This unique configuration may contribute to its biological activity through interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors that modulate cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown activity against various pathogens. A study reported that related compounds demonstrated effective inhibition against Leishmania donovani, with significant reductions in parasite burden in infected models .

Anticancer Activity

The structural features of this compound suggest potential anticancer properties:

  • Cell Proliferation Inhibition : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Case Studies and Experimental Data

Recent studies have evaluated the biological activities of related compounds:

CompoundActivityIC50 (μM)Selectivity Index
5mAntileishmanial8.367.79
5aAnti-promastigote25Not specified
5kAnti-promastigote25Not specified

These findings demonstrate the potential of pyrroloquinoline derivatives in treating infectious diseases like leishmaniasis and highlight the importance of structural modifications in enhancing biological activity .

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Formation of Pyrroloquinoline Core : This may involve cyclization and oxidation reactions.
  • Amide Formation : The final step includes the formation of the amide bond with the dichlorobenzene moiety.

Optimizing these synthetic routes can lead to higher yields and purity essential for biological testing.

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including cyclization, amide coupling, and halogenation. Critical steps include:

  • Cyclization : Formation of the pyrroloquinoline core via acid-catalyzed intramolecular cyclization (e.g., using polyphosphoric acid) .
  • Amide Coupling : Reaction of the pyrroloquinoline amine with 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) .

Q. Key Data :

StepReaction TypeConditionsYield (%)
1CyclizationPPA, 100°C65–70
2Amide CouplingEt₃N, DCM75–80

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold) .
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., 2,4-dichloro signals at δ 7.3–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (e.g., [M+H]⁺ at m/z 430.05) .

Q. What physicochemical properties influence its stability and solubility?

  • Stability : The electron-withdrawing chloro groups enhance thermal stability (decomposition >200°C) but reduce solubility in polar solvents .
  • Solubility : Soluble in DMSO (≥10 mg/mL) and sparingly in ethanol; logP ~3.2 indicates moderate lipophilicity .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

  • Assay Variability : Differences in buffer pH, enzyme sources, or incubation times. Validate using standardized protocols (e.g., ATPase inhibition under pH 7.4) .
  • Structural Analogues : Compare activity with fluorinated or methylated derivatives (e.g., 3-fluoro analogs show 10-fold lower IC₅₀ due to enhanced H-bonding) .

Q. What methodologies elucidate its mechanism of action in enzyme inhibition?

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .
  • Molecular Docking : Predict binding modes with targets like kinases (e.g., binding free energy ≤−8.5 kcal/mol via AutoDock Vina) .

Q. How do substitution patterns influence structure-activity relationships (SAR)?

Substituents on the benzamide and pyrroloquinoline moieties modulate activity:

SubstituentPositionEffect on Activity
Cl2,4Enhanced kinase inhibition (IC₅₀ 0.5 μM)
F3Improved solubility but reduced potency
CH₃1 (pyrrolo)Increased metabolic stability

Q. What strategies optimize large-scale synthesis yields and stereochemical fidelity?

  • Flow Chemistry : Continuous-flow reactors improve reproducibility (yields >85%) by precise temperature control .
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers with ≥99% ee .

Q. How can computational modeling predict binding affinity with biological targets?

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns MD runs in GROMACS) to assess stability .
  • QSAR Models : Develop quantitative models using descriptors like polar surface area (PSA) and logD .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.